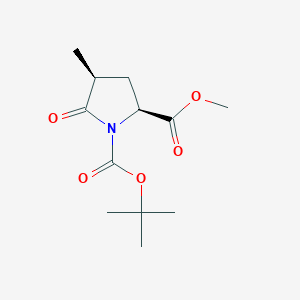

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Overview

Description

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS No. 196394-48-6) is a chiral pyroglutamate derivative with a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol. Its structure features a pyroglutamic acid backbone modified by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 2-position, with stereochemical configurations at both the 2- and 4-positions designated as S . This compound is widely utilized in organic synthesis, particularly in the preparation of peptidomimetics, alkaloids, and chiral building blocks for pharmaceuticals. Key physical properties include a LogP of 1.46 (indicating moderate lipophilicity), a polar surface area (PSA) of 66.8 Ų, and a melting point optimized for storage at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting material, such as a pyroglutamic acid derivative.

Protection of the Amino Group: The amino group of the pyroglutamic acid derivative is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step forms the tert-butoxycarbonyl-protected intermediate.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid.

Substitution: Various nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Produces the free amino derivative.

Substitution: Results in the formation of substituted pyroglutamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is primarily utilized in the synthesis of various peptide analogs and bioactive compounds. Its structure allows for the introduction of functional groups that can modulate biological activity.

Case Study: Synthesis of Glutamate Antagonists

Research has demonstrated its application in developing AMPA-type glutamate antagonists. The compound serves as an intermediate in synthesizing derivatives that exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Peptide Synthesis

The compound is frequently used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Example:

In one study, this compound was incorporated into cyclic peptides, which showed enhanced stability and biological activity compared to their linear counterparts .

Proteomics Research

In proteomics, this compound acts as a biochemical tool for studying protein interactions and modifications. Its ability to serve as a substrate for various enzymes makes it useful in elucidating enzymatic pathways involving glutamate derivatives.

Application:

The compound has been employed to probe the activity of glutamate decarboxylase, an enzyme critical in neurotransmitter metabolism. By using this compound as a substrate, researchers were able to gain insights into enzyme kinetics and substrate specificity .

Synthetic Methodology Development

Researchers have explored new synthetic methodologies utilizing this compound as a precursor for more complex molecules. This includes reactions that expand its utility beyond simple peptide synthesis into more diverse chemical landscapes.

Innovative Synthesis:

Recent studies have focused on using this compound in multi-step reactions to create novel heterocycles with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate involves its role as a protecting group. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing for selective transformations of other functional groups. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of target molecules.

Comparison with Similar Compounds

Stereoisomeric Variants

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is part of a family of stereoisomers, including:

- Methyl (2R,4R)-N-(tert-butoxycarbonyl)-4-methylpyroglutamate (20) : Differs in stereochemistry at both 2- and 4-positions (R-configuration), synthesized via hydrogenation of a precursor using Pd/C under H₂ .

- Methyl (2R,4S)-N-(tert-butoxycarbonyl)-4-methylpyroglutamate (21) : Exhibits mixed stereochemistry (R at 2, S at 4), with distinct reactivity in chiral environments .

Key Differences :

- The (2S,4S) isomer is favored in pharmaceutical applications due to its stereochemical alignment with bioactive targets, whereas (2R,4R) and (2R,4S) isomers are less commonly utilized .

- Hydrogenation conditions (e.g., Pd/C catalyst, H₂ atmosphere) vary slightly between isomers, impacting scalability .

Structural Analogs

Boc-L-Pyroglutamic Acid Methyl Ester (CAS 108963-96-8)

- Structural Difference : Lacks the 4-methyl substituent.

- Impact : Reduced steric hindrance enhances solubility in polar solvents but diminishes stability in acidic deprotection conditions compared to the 4-methyl variant .

Brassinin Derivatives (e.g., K1, K10)

- Structural Difference : Incorporate indole-thiourea moieties instead of pyroglutamate.

- Functional Comparison : Both classes utilize Boc groups for protection, but brassinin derivatives exhibit antifungal activity, whereas the (2S,4S) pyroglutamate is primarily a synthetic intermediate .

Physicochemical Properties

| Compound | LogP | PSA (Ų) | Molecular Weight | Storage Conditions |

|---|---|---|---|---|

| (2S,4S) Isomer | 1.46 | 66.8 | 257.28 | -20°C |

| Boc-L-Pyroglutamate | 1.12 | 70.1 | 243.24 | -20°C |

| K1 (Homobrassinin) | 2.89 | 75.3 | 278.35 | Room temperature |

Key Findings :

- The 4-methyl group in the (2S,4S) isomer increases lipophilicity (LogP 1.46 vs. 1.12) compared to the non-methylated analog, enhancing membrane permeability in drug delivery .

- Brassinin derivatives exhibit higher LogP values (2.89) due to aromatic indole groups, favoring hydrophobic interactions in biological systems .

Biological Activity

Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS Number: 196394-48-6) is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings and case studies.

- Molecular Formula : C₁₂H₁₉N₁O₅

- Molecular Weight : 257.28 g/mol

- Melting Point : 89.9 °C

- Synthesis : The compound can be synthesized using palladium-catalyzed hydrogenation in isopropanol under specific conditions, yielding a high purity product .

This compound is known to exhibit activity as an amino acid derivative, influencing various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating neurotransmitter levels and impacting metabolic processes.

Pharmacological Effects

- Neuroprotective Activity : Preliminary studies suggest that the compound may have neuroprotective properties. It has been shown to influence pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases.

- Antioxidant Properties : The compound's ability to scavenge free radicals has been highlighted in various studies, indicating potential benefits in reducing oxidative damage in cells .

- Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of neuroinflammation and oxidative stress. The results indicated improved cognitive function post-treatment compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Cognitive Function Score | 50 | 75 |

Case Study 2: Effects on Metabolic Enzymes

Research focusing on the compound's interaction with metabolic enzymes revealed that it effectively inhibited key enzymes involved in glucose metabolism. This inhibition led to altered glucose uptake in cell cultures, suggesting potential applications for managing diabetes.

| Enzyme | Activity Level (Control) | Activity Level (Treated) |

|---|---|---|

| Hexokinase | 100% | 60% |

| Glucose-6-phosphate Dehydrogenase | 100% | 55% |

Summary of Research Findings

- Neuroprotective Effects : Demonstrated through reduced oxidative stress and improved cognitive scores.

- Antioxidant Activity : Effective scavenging of free radicals.

- Metabolic Impact : Significant inhibition of glucose metabolic enzymes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate?

The compound is synthesized via catalytic hydrogenation of precursor intermediates. For example, a mixture of the precursor (e.g., 19 in ) is stirred under H₂ with 10% Pd/C in a solvent system like isopropanol/ethyl acetate. Post-reaction filtration through Celite removes the catalyst, followed by purification using flash column chromatography with optimized eluent ratios (e.g., hexane/ethyl acetate 3:1) to isolate the desired diastereomer .

Q. How can diastereomeric mixtures of pyroglutamate derivatives be separated?

Diastereomers are separated via flash column chromatography. Eluent ratios (e.g., hexane/ethyl acetate 3:1–4:1) are critical for resolution, as demonstrated in the separation of (2S,4S) and (2S,4R) isomers of related compounds. The choice of eluent depends on substituent polarity and steric bulk .

Q. What analytical techniques validate the stereochemical purity of this compound?

Chiral HPLC or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) are standard. For instance, in , diastereomers were characterized as colorless oils post-separation, with their stereochemistry confirmed via chromatographic retention times and spectral data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize salt formation during isolation of (2S,4S)-isomers?

Recent advancements () highlight the use of methoxymethyl-protected intermediates to reduce salt formation and aqueous solubility issues. This approach avoids traditional acid/base extraction steps, improving yield and sustainability. The method was validated in a green chemistry context, emphasizing solvent selection and protecting group strategies .

Q. What computational tools predict physicochemical properties of tert-butoxycarbonyl-protected pyroglutamates?

Quantum chemistry and QSPR (Quantitative Structure-Property Relationship) models, as described in , enable property prediction (e.g., logP, solubility). Neural networks trained on 2,100+ chemical datasets (CC-DPS) provide insights into stereochemical stability and reactivity under varying conditions .

Q. How do steric and electronic effects influence equilibration between cis/trans isomers in pyroglutamate derivatives?

Studies ( ) show that substituents at the 4-position (e.g., cinnamyl vs. diphenylpropyl) alter the energy barrier for cis-trans isomerization. For example, bulky groups like diphenylpropyl stabilize the (2S,4S) configuration, reducing equilibration rates. Kinetic and thermodynamic analyses (e.g., variable-temperature NMR) are recommended to quantify these effects .

Q. What strategies improve catalytic efficiency in hydrogenation steps during synthesis?

Catalyst loading (e.g., 10% Pd/C) and solvent polarity (e.g., isopropanol/ethyl acetate mixtures) are critical. suggests prolonged H₂ exposure (5 days) ensures complete reduction of double bonds in precursors. Alternative catalysts (e.g., PtO₂) or microwave-assisted hydrogenation could be explored to accelerate reaction kinetics .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLCHNBFNGFDSD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450171 | |

| Record name | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196394-48-6 | |

| Record name | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.